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Compound Name:
2-Bromo-4-tert-butyl-1-

methylbenzene

Cat. No.: B1596674 Get Quote

2-Bromo-4-tert-butyl-1-methylbenzene is a substituted aromatic halide that serves as a

versatile intermediate in organic synthesis. Its reactivity is fundamentally governed by the

interplay of its three key substituents: the bromine atom, the ortho-methyl group, and the para-

tert-butyl group. Understanding these influences is critical for predicting reaction outcomes and

designing effective synthetic strategies.

The Bromo Group (-Br): As a halogen, bromine is an excellent leaving group in many

transition metal-catalyzed cross-coupling reactions. Its carbon-bromine (C-Br) bond is

susceptible to oxidative addition by low-valent metal catalysts, such as Palladium(0). It also

enables the formation of potent organometallic reagents through metal-halogen exchange or

insertion.

The Ortho-Methyl Group (-CH₃): Positioned adjacent to the bromine, the methyl group exerts

significant steric hindrance. This can impede the approach of bulky reagents or catalysts to

the reaction center, influencing the choice of ligands and reaction conditions required for

successful transformations. Electronically, it is a weak electron-donating group.

The Para-tert-Butyl Group (-C(CH₃)₃): This bulky group is located para to the methyl group

and meta to the bromine. Its primary influence is steric, though it also contributes to the

overall electron-donating nature of the ring's substituents. This bulk can influence the

regioselectivity of certain reactions and impacts the physical properties of derivatives, such

as solubility and crystallinity.
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Collectively, these features render the molecule an ideal substrate for reactions that proceed

via organometallic intermediates, particularly palladium-catalyzed cross-couplings, Grignard

reagent formation, and metal-halogen exchange. Conversely, the electron-donating nature of

the alkyl groups deactivates the ring towards traditional nucleophilic aromatic substitution

(SNAr).

Caption: Structural analysis of 2-Bromo-4-tert-butyl-1-methylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions: The
Workhorse of C-C and C-N Bond Formation
The C(sp²)-Br bond in 2-Bromo-4-tert-butyl-1-methylbenzene is highly amenable to

palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing

complex molecular architectures.[1] These reactions share a common catalytic cycle involving

a Pd(0)/Pd(II) redox couple. The steric hindrance from the ortho-methyl group often

necessitates the use of bulky, electron-rich phosphine ligands to facilitate the key steps of

oxidative addition and reductive elimination.[2]

The general mechanism proceeds through three key stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II)

intermediate.

Transmetalation: The organic moiety from a second reagent (e.g., an organoboron

compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners are expelled from the palladium center,

forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[3]
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Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an

organohalide with an organoboron species, typically a boronic acid or ester, in the presence of

a base.[3][4] For a sterically hindered substrate like 2-Bromo-4-tert-butyl-1-methylbenzene,

successful coupling often requires a robust catalytic system.

Causality in Protocol Design:

Catalyst/Ligand: A combination like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand

(e.g., SPhos, XPhos, or P(t-Bu)₃) is chosen. The ligand's bulk promotes the reductive

elimination step, while its electron-donating nature facilitates the initial oxidative addition.

Base: A moderately strong base like K₂CO₃ or K₃PO₄ is essential. It activates the

organoboron species, forming a more nucleophilic "ate" complex, which is crucial for the

transmetalation step.[4]
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Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly

used. Water aids in dissolving the inorganic base and facilitates the formation of the active

boronate species.

Experimental Protocol: Synthesis of 4-tert-Butyl-2-methyl-1,1'-biphenyl

To an oven-dried Schlenk flask under an argon atmosphere, add 2-Bromo-4-tert-butyl-1-
methylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and

potassium carbonate (3.0 mmol, 3.0 equiv).[1]

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), or a combination of a palladium

precursor like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand (e.g., SPhos, 0.03

mmol, 3 mol%).

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by

TLC or GC-MS.

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the title compound.

Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling aryl halides with primary or

secondary amines.[2][5] It has become an indispensable tool in medicinal chemistry. The steric

hindrance at the ortho position of the substrate makes ligand selection paramount for achieving

high yields.

Causality in Protocol Design:

Catalyst/Ligand: Specialized, sterically demanding biarylphosphine ligands developed by

Buchwald (e.g., RuPhos, BrettPhos) are often required. These ligands create a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/00397910802419698
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


coordinatively unsaturated and highly reactive palladium center that can accommodate both

the hindered aryl halide and the amine coupling partner.[6]

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium

bis(trimethylsilyl)amide (LiHMDS) is used. Its role is to deprotonate the amine in the catalytic

cycle, forming the palladium-amido complex necessary for reductive elimination.[5]

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent

quenching of the strong base.

Experimental Protocol: Synthesis of N-Aryl-4-tert-butyl-2-methylaniline

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium

precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable biarylphosphine ligand (e.g.,

RuPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

Add 2-Bromo-4-tert-butyl-1-methylbenzene (1.0 mmol, 1.0 equiv) and the desired amine

(1.2 mmol, 1.2 equiv).

Add anhydrous toluene (4 mL) via syringe.

Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

After cooling, dilute the reaction mixture with diethyl ether, filter through a pad of celite, and

rinse the pad with additional ether.

Concentrate the filtrate in vacuo.

Purify the residue by flash chromatography to obtain the desired arylamine product.
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Reaction
Type

Typical
Catalyst

Typical
Ligand

Typical
Base

Typical
Solvent

Temp (°C)

Suzuki-

Miyaura

Pd(OAc)₂ or

Pd₂(dba)₃

PPh₃, PCy₃,

SPhos

K₂CO₃,

K₃PO₄

Toluene/H₂O,

Dioxane/H₂O
80-110

Buchwald-

Hartwig

Pd₂(dba)₃ or

Pd(OAc)₂

RuPhos,

XPhos

NaOt-Bu,

K₃PO₄

Toluene,

Dioxane
80-110

Heck

Coupling
Pd(OAc)₂

P(o-tol)₃,

PCy₃
Et₃N, K₂CO₃ DMF, DMAc 100-140

Sonogashira
PdCl₂(PPh₃)₂

/ CuI
PPh₃ Et₃N, i-Pr₂NH THF, DMF 25-60

Table 1: Summary of typical conditions for palladium-catalyzed cross-coupling of aryl bromides.

[6][7][8][9]

Formation and Reactivity of Organometallic
Intermediates
The C-Br bond provides a direct pathway to highly reactive organometallic reagents, which act

as potent carbon nucleophiles or strong bases. These intermediates are pivotal for forming

bonds with a wide range of electrophiles.
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Caption: Pathways to and from key organometallic intermediates.

Grignard Reagent Formation
Treatment of 2-Bromo-4-tert-butyl-1-methylbenzene with magnesium metal results in the

oxidative insertion of magnesium into the C-Br bond, forming the corresponding Grignard

reagent, (4-tert-butyl-2-methylphenyl)magnesium bromide.[10]

Causality in Protocol Design:

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (e.g.,

water, alcohols) and will be rapidly quenched to form the corresponding hydrocarbon.

Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[10]

[11]

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating

layer of magnesium oxide. This layer must be disrupted to initiate the reaction. This is

typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

[12]
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Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are

aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it in solution.

[10]

Experimental Protocol: Preparation of (4-tert-butyl-2-methylphenyl)magnesium bromide

Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen

and allow it to cool.

Place magnesium turnings (1.2 mmol, 1.2 equiv) in the flask. Add a small crystal of iodine to

activate the magnesium.

In the dropping funnel, prepare a solution of 2-Bromo-4-tert-butyl-1-methylbenzene (1.0

mmol, 1.0 equiv) in anhydrous diethyl ether or THF (5 mL).

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated

when the iodine color disappears and gentle bubbling is observed. Gentle heating may be

required.

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature or with gentle

heating for 1-2 hours to ensure complete consumption of the magnesium.

The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent

reactions with electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

Metal-Halogen Exchange: Lithiation
A more rapid and often cleaner method for generating a potent carbon nucleophile is through

lithium-bromine exchange. This is achieved by treating the aryl bromide with an alkyllithium

reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low

temperatures.[13]

Causality in Protocol Design:
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Reagent Choice: t-Butyllithium is often more effective than n-butyllithium for lithium-bromine

exchange with aryl bromides, providing faster and cleaner conversions with fewer side

reactions.[14]

Low Temperature: These reactions are highly exothermic and must be performed at low

temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as

reaction with the solvent or elimination to form benzyne intermediates.

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required. The choice of

solvent can significantly impact the reactivity and aggregation state of the alkyllithium

reagent.[14]

Experimental Protocol: Preparation of (4-tert-butyl-2-methylphenyl)lithium

To a flame-dried Schlenk flask under an argon atmosphere, add a solution of 2-Bromo-4-
tert-butyl-1-methylbenzene (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 mmol, 1.1 equiv) dropwise via

syringe over 10 minutes.

Stir the reaction mixture at -78 °C for 1 hour.

The resulting organolithium species is not isolated but is quenched in situ by the slow

addition of an electrophile (e.g., a solution of benzaldehyde, dimethylformamide, or an alkyl

halide) at -78 °C.

After the addition of the electrophile, allow the reaction to warm slowly to room temperature

before performing an aqueous workup.

Nucleophilic Aromatic Substitution (SNAr): An
Unfavorable Pathway
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group

on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16555838/
https://pubmed.ncbi.nlm.nih.gov/16555838/
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic

intermediate known as a Meisenheimer complex.[15]

For this reaction to be viable, the aromatic ring must be "activated" by the presence of strong

electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned

ortho and/or para to the leaving group.[16] These groups are essential to stabilize the negative

charge that develops on the ring in the Meisenheimer intermediate.

In the case of 2-Bromo-4-tert-butyl-1-methylbenzene, the ring is substituted with electron-

donating alkyl groups (methyl and tert-butyl). These groups destabilize the negatively charged

intermediate required for the SNAr mechanism, making this pathway electronically disfavored.

Consequently, subjecting this molecule to typical SNAr conditions (e.g., NaOMe in MeOH) will

not result in substitution and the starting material will likely be recovered unchanged. Forcing

conditions with very strong bases (like NaNH₂) could potentially lead to elimination-addition

(benzyne mechanism), but this is a distinct and often less selective pathway.[17]

Conclusion
The reactivity of 2-Bromo-4-tert-butyl-1-methylbenzene is dominated by transformations

involving the carbon-bromine bond. It is an excellent substrate for a wide array of palladium-

catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig

aminations, allowing for the strategic construction of C-C and C-N bonds. The steric hindrance

imparted by the ortho-methyl group is a critical consideration, often dictating the use of

specialized bulky ligands to achieve high efficiency. Furthermore, the molecule serves as a

reliable precursor to potent organometallic intermediates via Grignard formation or lithium-

halogen exchange, opening access to a vast range of functionalizations through reactions with

electrophiles. Conversely, its electron-rich nature renders it inert to standard nucleophilic

aromatic substitution reactions. This predictable and versatile reactivity profile makes 2-
Bromo-4-tert-butyl-1-methylbenzene a valuable building block for professionals in research

and drug development.

References
Lee, C. F., Liu, L., & Chen, C. H. (2012). A General Palladium-Catalyzed Coupling of Aryl

Bromides/Triflates and Thiols. Organic Letters, 14(18), 4874–4877. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.07%3A_Nucleophilic_Aromatic_Substitution
https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-nas/
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.researchgate.net/publication/393801297_Unit_I_Benzene_and_its_derivatives_Nucleophilic_Aromatic_Substitution_Nucleophilic_Aromatic_Substitution
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ol302209d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beller, M., & Zapf, A. (2000). Highly Selective Palladium-Catalyzed Heck Reactions of Aryl

Bromides with Cycloalkenes. Organic Letters, 2(26), 4281–4283. [Link]

Karch, R., & Dingerdissen, U. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl

Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

Molecules, 15(12), 9136–9148. [Link]

Wan, Y., & Zhang, Y. (2006). Efficient palladium-catalyzed coupling reactions of aryl

bromides and chlorides with phenols. Chemical Communications, (10), 1096-1098. [Link]

Kabalka, G. W., & Ju, Y. (2009). Palladium on Carbon-Catalyzed Cross-Coupling of Aryl

Halides with Potassium p-Tolyltrifluoroborate in Air. Phosphorus, Sulfur, and Silicon and the

Related Elements, 184(2), 485-490. [Link]

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Storgaard, M., & Ellman, J. A. (2009). Organic Syntheses, 86, 370. [Link]

Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]

University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015). Directed

lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

ARKIVOC, 2015(iv), 19-47. [https://www.semantic scholar.org/paper/Directed-lithiation-of-

simple-aromatics-and-for-of-El-Hiti-Smith/17f4153097c3666f1406e23b08e718b958897d26]

([Link] scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-El-Hiti-

Smith/17f4153097c3666f1406e23b08e718b958897d26)

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/ol006747y
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259325/
https://pubs.rsc.org/en/content/articlelanding/2006/cc/b517036a
https://www.tandfonline.com/doi/full/10.1080/10426500802497044
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organic_Reactions/Organometallic/Buchwald-Hartwig_Amination
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
http://www.orgsyn.org/demo.aspx?prep=v86p0370
https://www.adichemistry.com/organic/organometallic/grignard/grignard-reagent-1.html
https://sites.uci.edu/chem51b/files/2011/04/25-Grignard.pdf
https://www.semantic/
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm
https://www.youtube.com/watch?v=0D414-v-V4k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and

Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 314.

[Link]

The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction:

Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and

Mechanism. Master Organic Chemistry. [Link]

Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butyl-1-
methylbenzene. PubChem Compound Database. [Link]

Demchuk, O., & Vovk, M. (2013). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

Current Chemistry Letters, 2(4), 185-192. [Link]

Macmillan Group Meeting. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

Liu, W., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines

with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(60),

37937-37941. [Link]

Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl

bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene

at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2837-2840. [Link]

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video].

YouTube. [Link]

Bailey, W. F., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to

Alternate Selectivity in Lithiation Reactions. ACS Catalysis, 12(1), 227-234. [Link]

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

http://www.orgsyn.org/demo.aspx?prep=v88p0314
https://www.youtube.com/watch?v=eKmw8DsjRYI
https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-1-introduction/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.10%3A_Suzuki_Cross-Coupling
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://www.benchchem.com/product/b1596674?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/320077
http://www.growingscience.com/ccl/Vol2/ccl_2013_29.pdf
https://macmillan.princeton.edu/wp-content/uploads/2018/02/B-Alkyl-Suzuki-Couplings.pdf
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra07185c
https://pubmed.ncbi.nlm.nih.gov/16555838/
https://www.youtube.com/watch?v=sN121D-471o
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356070/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.07%3A_Nucleophilic_Aromatic_Substitution
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-

Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical

Sciences, 92(6), 535-542. [Link]

Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers

with methanol. [Link]

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism

[Video]. YouTube. [Link]

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction

Mechanism - Organic Chemistry [Video]. YouTube. [Link]

Mondal, S. (2023). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution).

ResearchGate. [Link]

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and

Haloarenes. [Link]

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene.

PubChem Compound Database. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tandfonline.com [tandfonline.com]

2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

3. chem.libretexts.org [chem.libretexts.org]

4. Suzuki Coupling [organic-chemistry.org]

5. chem.libretexts.org [chem.libretexts.org]

6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ias.ac.in/article/fulltext/chem/092/06/0535-0542
https://chemistry.stackexchange.com/questions/163865/reactivity-of-1-bromo-4-tert-butylcyclohexane-isomers-with-methanol
https://www.youtube.com/watch?v=D4pQz3gA4-4
https://www.youtube.com/watch?v=l3E_l4i5OaA
https://www.researchgate.net/publication/372545020_Unit_I_Benzene_and_its_derivatives_Nucleophilic_Aromatic_Substitution
https://byjus.com/ncert-solutions-class-12-chemistry/chapter-10-haloalkanes-and-haloarenes/
https://pubchem.ncbi.nlm.nih.gov/compound/238587
https://www.benchchem.com/product/b1596674?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/00397910802419698
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Named_Reactions/Suzuki_cross-coupling
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. pubs.acs.org [pubs.acs.org]

8. pubs.acs.org [pubs.acs.org]

9. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with
phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

10. adichemistry.com [adichemistry.com]

11. byjus.com [byjus.com]

12. community.wvu.edu [community.wvu.edu]

13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

14. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-
butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. chem.libretexts.org [chem.libretexts.org]

16. masterorganicchemistry.com [masterorganicchemistry.com]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: Structural Features and Reactivity
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596674#reactivity-of-2-bromo-4-tert-butyl-1-
methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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